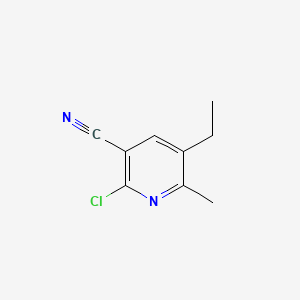

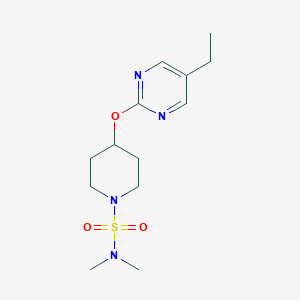

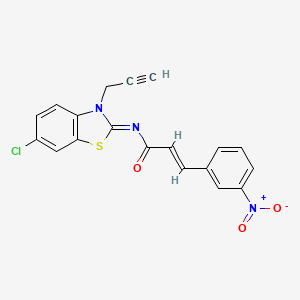

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a type of phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there is a related study on the synthesis of ketamine . The synthesis of ketamine was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent . This was followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give a corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .

Scientific Research Applications

Synthesis and Structure Analysis

The compound has been utilized in the synthesis of structurally related pyrazole derivatives, which are regiospecific. For instance, Kumarasinghe et al. (2009) explored the synthesis of a similar compound, providing insights into the unique crystalline structures and conformational differences observed in these molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Additionally, the synthesis of related pyrazole derivatives with potential antimicrobial and anticancer properties has been reported. Hafez et al. (2016) synthesized novel pyrazole derivatives from a compound structurally similar to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, highlighting its role in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Reactions and Modifications

Korkusuz and Yıldırım (2010) described reactions involving pyrazole-3-carboxylic acid, similar to the compound of interest, leading to various novel carboxamides and carbohydrazides. This study emphasizes the versatility of such compounds in chemical reactions to produce diverse derivatives (Korkusuz & Yıldırım, 2010).

In the field of radiochemistry, Kumar et al. (2004) synthesized a compound closely related to this compound, demonstrating its potential as a PET imaging agent. This highlights the application of such compounds in medical imaging and diagnostics (Kumar et al., 2004).

Structural and Theoretical Investigations

- Viveka et al. (2016) conducted experimental and theoretical studies on a compound analogous to this compound. This research provides insights into the molecular structure, spectroscopic properties, and electronic transitions of pyrazole derivatives (Viveka et al., 2016).

Antimicrobial and Anticancer Properties

- Several studies have synthesized and evaluated pyrazole derivatives for their antimicrobial and anticancer activities. For example, the work by Katariya et al. (2021) illustrates the potential of these compounds in pharmaceutical applications, especially in addressing microbe resistance (Katariya, Vennapu, & Shah, 2021).

Safety and Hazards

While specific safety and hazard information for “1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is not available, it’s important to handle all chemicals with care. For example, 2-Chlorophenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in the intracellular concentration of cAMP, affecting various cellular processes.

properties

IUPAC Name |

1-(2-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOUENQKKOELRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2856918.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)

![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)